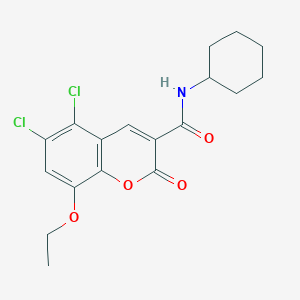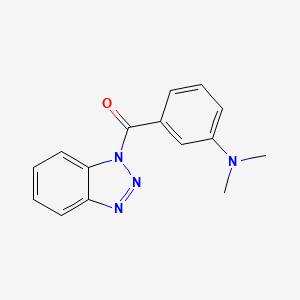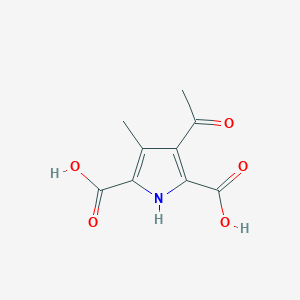![molecular formula C18H21N3O2S B5831166 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, also known as DTAF, is a fluorescent dye commonly used in scientific research. It has a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology.
作用機序
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The absorption and emission spectra of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide are dependent on the local environment, such as pH and polarity. When N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is attached to a biomolecule, the fluorescence properties of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be used to study the properties and interactions of the biomolecule.
Biochemical and Physiological Effects:
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a non-toxic dye that does not affect the biochemical or physiological properties of the labeled biomolecule. However, the attachment of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide to a biomolecule can affect its properties, such as its stability and activity. Therefore, it is important to carefully design experiments to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide labeling.
実験室実験の利点と制限
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high sensitivity, stability, and compatibility with a wide range of biomolecules. However, there are also limitations to using N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, such as the potential for interference with the properties of the labeled biomolecule and the need for careful experimental design to minimize these effects.
将来の方向性
There are several future directions for the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in scientific research. One potential direction is the development of new labeling strategies to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule. Another direction is the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in new imaging techniques, such as super-resolution microscopy. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide could be used in the development of new biosensors for the detection of specific biomolecules in complex biological samples.
Conclusion:
In conclusion, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a versatile fluorescent dye that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying biomolecules and cellular processes. However, the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule must be carefully considered when designing experiments. With continued research and development, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has the potential to contribute to many new discoveries in the field of biology and beyond.
合成法
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of different chemicals. The primary starting material is 4-(diethylamino)aniline, which is reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-(2-furyl)acrylamide to form N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide. The final product is purified through chromatography to obtain a pure sample.
科学的研究の応用
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is widely used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection purposes. N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and conformational changes. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is used in flow cytometry, microscopy, and other imaging techniques to visualize cellular structures and processes.
特性
IUPAC Name |
(E)-N-[[4-(diethylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-21(4-2)15-9-7-14(8-10-15)19-18(24)20-17(22)12-11-16-6-5-13-23-16/h5-13H,3-4H2,1-2H3,(H2,19,20,22,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHAJRPSXKRWTC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)

![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)
